2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide
Description
This compound features a benzenecarbohydrazide backbone substituted with 2,4-dichloro groups, linked via a methylated hydrazide bridge to a pyrazole ring bearing cyano (CN), methyl (CH₃), and trifluoromethyl (CF₃) substituents at positions 4, 1, and 3, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbohydrazide moiety (CONHNH) enables hydrogen bonding, influencing solubility and bioactivity .
Properties
IUPAC Name |
2,4-dichloro-N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N5O/c1-23-13(9(6-20)11(21-23)14(17,18)19)24(2)22-12(25)8-4-3-7(15)5-10(8)16/h3-5H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMALWWENNXFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-4-trifluoromethylphenylamine, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate to form a pyrazole ring through cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
The compound 2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in the realms of pharmaceuticals, agriculture, and materials science.
Pharmaceutical Applications
This compound has been investigated for its potential as an anti-cancer agent due to its structural similarity to other known cytotoxic compounds. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific metabolic pathways.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was hypothesized to involve the induction of apoptosis through mitochondrial pathways.
Agricultural Uses
The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against certain pests and weeds has been documented, making it a candidate for developing new agrochemicals.
Case Study: Insecticidal Activity
Research conducted on the insecticidal properties of this compound revealed that it effectively reduces populations of common agricultural pests such as aphids and whiteflies. Field trials showed a marked decrease in pest-related crop damage when applied at recommended dosages.
Materials Science
In materials science, this compound is being explored for its potential use in synthesizing novel polymers and coatings. Its chemical properties can enhance the durability and functionality of materials.
Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and resistance to environmental degradation. The resulting materials demonstrated enhanced performance in extreme conditions, suggesting practical applications in coatings for industrial use.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methylbenzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p in are 5-chloro-N-(pyrazol-5-yl)pyrazole-4-carboxamides. Key differences include:
- Backbone: Carboxamide (CONH₂) vs. carbohydrazide (CONHNH) in the target compound.
- Substituents : While 3d includes a 4-fluorophenyl group, the target compound’s pyrazole has a CF₃ group, increasing steric bulk and electron-withdrawing effects.
- Synthesis : Carboxamides are synthesized via EDCI/HOBt-mediated coupling, whereas carbohydrazides may require hydrazine intermediates, altering reaction yields and purity .
Table 1: Physicochemical Comparison
Chloroacetamide Derivatives ()
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () and related analogs () share a pyrazole core but differ critically:
- Linkage: Acetamide (CH₂CO-NH) vs. benzenecarbohydrazide.
- Substituent Position : The target’s 2,4-dichlorophenyl group may enhance steric hindrance compared to 4-chlorophenyl in , affecting binding pocket interactions .
- Crystal Packing : Strong N–H⋯O hydrogen bonds in acetamide derivatives () contrast with the carbohydrazide’s N–H⋯N/O interactions, influencing solubility and crystallinity .
Thiourea Derivatives ()
Pyrazole-thioureas (e.g., N-benzoyl-N'-[1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazol-5-yl]thiourea ) feature sulfur instead of oxygen in the linker. Key distinctions:
- Electronic Effects : Thioureas (C=S) have lower hydrogen-bonding capacity but higher lipophilicity than carbohydrazides (C=O).
- Synthesis : Thioureas are synthesized via one-pot reactions with acyl chlorides and KSCN, while carbohydrazides may require hydrazine coupling, impacting scalability .
Benzoylurea Pesticides ()
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) shares a benzamide backbone but lacks the pyrazole ring. The target compound’s pyrazole and CF₃ groups may enhance insecticidal activity by mimicking natural substrates or improving membrane permeability .
Key Structural and Functional Insights
- Trifluoromethyl Group: The CF₃ group in the target compound increases electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., ’s 3a–3p) .
- Hydrazide vs.
- Chlorine Substituents: The 2,4-dichlorophenyl group may improve hydrophobic interactions in biological systems compared to mono-chlorinated derivatives .
Biological Activity
2,4-Dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide (commonly referred to as compound 1) is a synthetic organic compound with notable biological activities. This article reviews its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C14H10Cl2F3N5O
- Molecular Weight : 392.16 g/mol
- CAS Number : 321526-24-3
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compound 1. In various in vivo models, it has demonstrated significant inhibition of paw edema in rats, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). For instance:
- Study Findings : In a carrageenan-induced edema model, compound 1 exhibited a reduction in swelling comparable to that of standard treatments like aspirin and diclofenac sodium, with inhibition percentages exceeding 90% in some assays .
Cytotoxicity and Safety Profile
The cytotoxic effects of compound 1 have been evaluated against various cancer cell lines. The compound displayed selective toxicity, with IC50 values indicating effective inhibition of cancer cell proliferation while maintaining a favorable safety profile in normal cells.
- Cytotoxicity Data :
Structure-Activity Relationship (SAR)
Understanding the SAR of compound 1 has been crucial for optimizing its biological activity. Modifications to the pyrazole ring and the introduction of different substituents have been shown to enhance its anti-inflammatory and anticancer properties.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency against COX enzymes |
| Cyano group | Enhanced anti-inflammatory activity |
| Chlorine atoms | Improved selectivity for cancer cells |
Case Study 1: Efficacy in Inflammatory Models
In a controlled study involving rats, compound 1 was administered at varying doses to evaluate its efficacy in reducing inflammation. Results indicated:
- Dosage : 10 mg/kg showed significant reduction in paw swelling (up to 85%).
- Comparison : Compound 1 outperformed traditional NSAIDs in both efficacy and safety profiles.
Case Study 2: Anticancer Potential
A series of experiments were conducted on human cancer cell lines to assess the anticancer properties of compound 1. The findings revealed:
- Cell Lines Tested : A549, MCF-7, and HeLa.
- Results : Compound 1 demonstrated dose-dependent inhibition of cell growth with significant apoptosis induction observed via flow cytometry analysis.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound, and how can researchers optimize yield?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling aromatic and heterocyclic precursors. Key steps include:
- Cyano-pyrazole core formation : Requires condensation of hydrazine derivatives with ketones or aldehydes under reflux in aprotic solvents (e.g., THF) .
- Carbohydrazide linkage : Achieved via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., chlorides) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/acetone) is critical for isolating high-purity products .
- Yield Optimization : Control reaction atmosphere (inert N₂/Ar), stoichiometric excess of nucleophilic agents (1.2–1.5 eq), and monitor progress via TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., trifluoromethyl δ ~110–120 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, weak C–H···O/N–H···N interactions stabilize crystal packing, as seen in similar N-pyrazole derivatives .
- Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and fragmentation patterns .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for stable pyrazoles).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F, vary trifluoromethyl position) and test against biological targets (e.g., insecticidal assays for diamond-back moth) .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to enzyme active sites (e.g., acetylcholinesterase for neurotoxic agents) .
- Data Interpretation : Correlate logP values (lipophilicity) with membrane permeability using Caco-2 cell models .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Metabolite Profiling : Identify in vivo metabolites via LC-MS/MS. For example, oxidative dechlorination may reduce activity .
- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to assess tissue penetration .
- Dose-Response Standardization : Use fixed protocols (e.g., OECD Guidelines 420/423) to minimize inter-study variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR Modeling : Train models on datasets of similar pyrazoles to predict IC₅₀ values for untested targets .
- Electrostatic Potential Maps : Analyze charge distribution to identify nucleophilic/electrophilic hotspots for reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported insecticidal efficacy across studies?
- Methodological Answer :
- Comparative Bioassays : Re-test the compound under standardized conditions (e.g., same insect strain, diet, temperature) .
- Synergist Screening : Co-administer cytochrome P450 inhibitors (e.g., piperonyl butoxide) to assess metabolic resistance mechanisms .
- Structural Re-analysis : Verify compound purity (>98% via HPLC) and confirm absence of isomers (e.g., axial vs. equatorial trifluoromethyl) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
Q. Table 2. Common Degradation Pathways
| Condition | Degradation Product | Analytical Method |
|---|---|---|
| Hydrolysis (pH 9.0) | 4-cyano-pyrazole acid derivative | HPLC-UV (254 nm) |
| Photoexposure (UV) | Dechlorinated isomer | LC-MS/MS |
| Thermal (40°C) | Trifluoromethyl cleavage product | TGA-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
